molecular formula C19H20O6 B14202505 Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]- CAS No. 851729-13-0

Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-

Cat. No.: B14202505
CAS No.: 851729-13-0
M. Wt: 344.4 g/mol
InChI Key: GLXVEXFYGUPWDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]- typically involves the reaction of 4-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane and reagents such as sodium hydride or potassium carbonate to facilitate the formation of the oxirane ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of substituted oxiranes .

Scientific Research Applications

Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Investigated for its role in inhibiting tubulin polymerization, which is crucial for cell division.

    Medicine: Explored as a potential anticancer agent due to its cytotoxic effects on tumor cells.

Mechanism of Action

The compound exerts its effects primarily by inhibiting tubulin polymerization. This action disrupts the formation of microtubules, which are essential for cell division. By binding to the colchicine site on tubulin, Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]- induces cell cycle arrest in the G2/M phase and triggers apoptosis in cancer cells. This mechanism involves the activation of caspases and the loss of mitochondrial membrane potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]- stands out due to its unique combination of methoxy groups, which enhance its binding affinity to tubulin and its cytotoxic effects. This makes it a promising candidate for further research and development in cancer therapy .

Properties

CAS No.

851729-13-0

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

(4-methoxyphenyl)-[3-(3,4,5-trimethoxyphenyl)oxiran-2-yl]methanone

InChI

InChI=1S/C19H20O6/c1-21-13-7-5-11(6-8-13)16(20)19-17(25-19)12-9-14(22-2)18(24-4)15(10-12)23-3/h5-10,17,19H,1-4H3

InChI Key

GLXVEXFYGUPWDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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